molecular formula C23H20N2O B12572514 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one CAS No. 638564-08-6

1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one

Cat. No.: B12572514
CAS No.: 638564-08-6
M. Wt: 340.4 g/mol
InChI Key: RWHFFENJHINNMS-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one typically involves the condensation of 2-aminobenzaldehyde with 9-ethylcarbazole-3-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Aminophenyl)-3-(9H-carbazol-3-YL)prop-2-EN-1-one: Lacks the ethyl group on the carbazole ring.

    1-(2-Aminophenyl)-3-(9-methyl-9H-carbazol-3-YL)prop-2-EN-1-one: Contains a methyl group instead of an ethyl group on the carbazole ring.

    1-(2-Aminophenyl)-3-(9-phenyl-9H-carbazol-3-YL)prop-2-EN-1-one: Contains a phenyl group on the carbazole ring.

Uniqueness: 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one is unique due to the presence of the ethyl group on the carbazole ring, which can influence its chemical properties, reactivity, and biological activity

Properties

CAS No.

638564-08-6

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-(2-aminophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C23H20N2O/c1-2-25-21-10-6-4-7-17(21)19-15-16(11-13-22(19)25)12-14-23(26)18-8-3-5-9-20(18)24/h3-15H,2,24H2,1H3

InChI Key

RWHFFENJHINNMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3N)C4=CC=CC=C41

Origin of Product

United States

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